(S)-5,7-Dichlorochroman-4-amine hcl
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Overview
Description
(S)-5,7-Dichlorochroman-4-amine hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by the presence of two chlorine atoms on the chroman ring and an amine group at the fourth position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,7-Dichlorochroman-4-amine hydrochloride typically involves multiple steps. One common method starts with the chlorination of chroman derivatives to introduce chlorine atoms at the 5 and 7 positions. This is followed by the introduction of an amine group at the fourth position through nucleophilic substitution reactions. The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-5,7-Dichlorochroman-4-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-5,7-Dichlorochroman-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
(S)-5,7-Dichlorochroman-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5,7-Dichlorochroman-4-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The chlorine atoms may also play a role in modulating the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichlorochroman-4-amine: Lacks the (S)-configuration and hydrochloride salt form.
5,7-Dichlorochroman-4-ol: Contains a hydroxyl group instead of an amine group.
5,7-Dichlorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.
Uniqueness
(S)-5,7-Dichlorochroman-4-amine hydrochloride is unique due to its specific stereochemistry and the presence of both chlorine atoms and an amine group. This combination of features makes it a versatile compound for various chemical reactions and applications.
Properties
Molecular Formula |
C9H9Cl2NO |
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Molecular Weight |
218.08 g/mol |
IUPAC Name |
(4S)-5,7-dichloro-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C9H9Cl2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m0/s1 |
InChI Key |
KEBQWSWXMRGLTI-ZETCQYMHSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1N)C(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1COC2=C(C1N)C(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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